molecular formula C7H5N3O3 B1435100 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2091705-21-2

4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B1435100
CAS No.: 2091705-21-2
M. Wt: 179.13 g/mol
InChI Key: MYRMFNNBUSOPDR-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family.

Biochemical Analysis

Biochemical Properties

4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been studied extensively for its interactions with vasopressin receptors, fibrinogen receptors, and glutamate receptors, among others . These interactions are primarily mediated through the compound’s functional groups, which allow it to form hydrogen bonds and other non-covalent interactions with the active sites of these biomolecules . For instance, the carbonyl group at position 4 and the carboxylic acid group at position 2 are key functional groups that facilitate these interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of receptors and enzymes involved in these pathways . For example, it can inhibit the catalytic activity of HIV-1 integrase, thereby affecting viral replication . Additionally, this compound has been found to impact gene expression and cellular metabolism, leading to changes in the production of key metabolites and proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction . For instance, it has been shown to inhibit the activity of polyADP-ribose polymerase (PARP-1), an enzyme involved in DNA repair . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the enzyme from interacting with its natural substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as the inhibition of tumor growth in lung cancer models . At high doses, the compound can exhibit toxic effects, including damage to liver and kidney tissues . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation into various metabolites . These metabolic transformations can affect the compound’s activity and toxicity, as well as its overall pharmacokinetic profile . The compound’s interactions with cofactors, such as NADPH, are also crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can interact with its target biomolecules . These localization patterns are essential for the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. These derivatives undergo carbonylation catalyzed by Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. The final step involves transforming these carboxylates into the corresponding carboxylic acids through alkaline hydrolysis .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-5-3-4(7(12)13)9-10(5)2-1-8-6/h1-3H,(H,8,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRMFNNBUSOPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091705-21-2
Record name 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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